

Characterization of Calcium Plumbate Pigments Using Raman Spectroscopy: An Application Note

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Compound of Interest

Compound Name: CALCIUM PLUMBATE

Cat. No.: B1143677

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Introduction

Calcium plumbate (Ca_2PbO_4) is a complex inorganic pigment that has been used historically in primers for steel surfaces due to its corrosion-inhibiting properties. It is also found in certain historical paints and mortars. The accurate identification of **calcium plumbate** is crucial for the conservation and restoration of cultural heritage, as well as for quality control in industrial applications. Raman spectroscopy is a powerful non-destructive technique that provides molecular-level information, making it an ideal tool for the characterization of pigments. This application note provides a detailed protocol for the analysis of **calcium plumbate** pigments using Raman spectroscopy, including data interpretation and experimental workflows.

Data Presentation: Raman Spectral Data for Calcium Plumbate

The Raman spectrum of **calcium plumbate** is characterized by a series of distinct peaks corresponding to the vibrational modes of the Ca-O and Pb-O bonds within its crystal lattice. While a definitive, fully assigned reference spectrum is not widely published, analysis of available data from studies on historical mortars and related compounds allows for a tentative assignment of the major Raman bands.

Raman Shift (cm ⁻¹)	Tentative Assignment	Intensity
~140	Lattice modes	Medium
~270	Ca-O bending vibrations	Weak
~340	Pb-O bending vibrations	Strong
~435	Symmetric Pb-O stretching vibrations	Medium
~550	Asymmetric Pb-O stretching vibrations	Strong

Note: The exact peak positions may vary slightly depending on the specific crystalline form, presence of impurities, and the instrumentation used.

Experimental Protocols

This section outlines a detailed methodology for the characterization of **calcium plumbate** pigments using a benchtop Raman spectrometer.

1. Instrumentation

- Raman Spectrometer: A research-grade Raman microscope equipped with a charge-coupled device (CCD) detector.
- Laser Excitation: A 785 nm diode laser is recommended to minimize fluorescence from potential organic binders or contaminants. A 532 nm or 633 nm laser can also be used, but may require lower laser power to avoid sample degradation.
- Objective: A 50x or 100x long-working-distance objective for focusing the laser and collecting the Raman signal.
- Grating: A grating with 600 to 1800 grooves/mm, providing a spectral resolution of 2-4 cm⁻¹.

2. Sample Preparation

- Powdered Pigment: A small amount of the pigment powder is placed on a clean microscope slide. The powder should be gently pressed to create a flat surface for analysis.
- Pigment in a Matrix (e.g., paint layer, mortar): For in-situ analysis, the sample can be directly placed under the microscope objective. If a cross-section is available, it should be mounted on a microscope slide and polished to expose the pigment particles.

3. Data Acquisition

- Calibration: Calibrate the Raman spectrometer using a certified silicon wafer standard (520.7 cm^{-1}).
- Sample Focusing: Place the prepared sample on the microscope stage and bring the pigment particle of interest into focus using the white light illumination.
- Laser Focusing: Switch to the laser and carefully focus it onto the pigment particle.
- Acquisition Parameters:
 - Laser Power: Start with a low laser power (e.g., 1-5 mW at the sample) to avoid thermal degradation of the pigment. The power can be gradually increased if the signal-to-noise ratio is low.
 - Integration Time: Use an integration time of 1 to 10 seconds.
 - Accumulations: Co-add multiple spectra (e.g., 5-10 accumulations) to improve the signal-to-noise ratio.
 - Spectral Range: Acquire spectra in the range of 100 to 1200 cm^{-1} , which covers the characteristic vibrational modes of **calcium plumbate**.

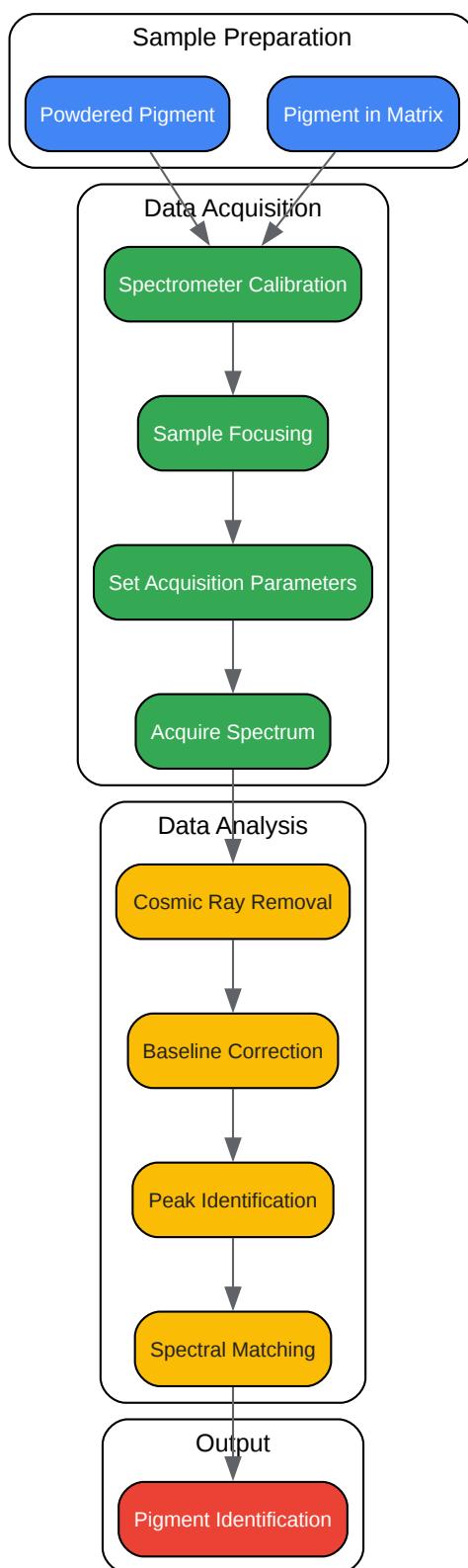
4. Data Analysis

- Cosmic Ray Removal: Apply a cosmic ray removal algorithm to eliminate sharp, narrow spikes from the spectrum.
- Baseline Correction: Perform a baseline correction to remove any broad fluorescence background. A polynomial or asymmetric least squares fitting method can be used.

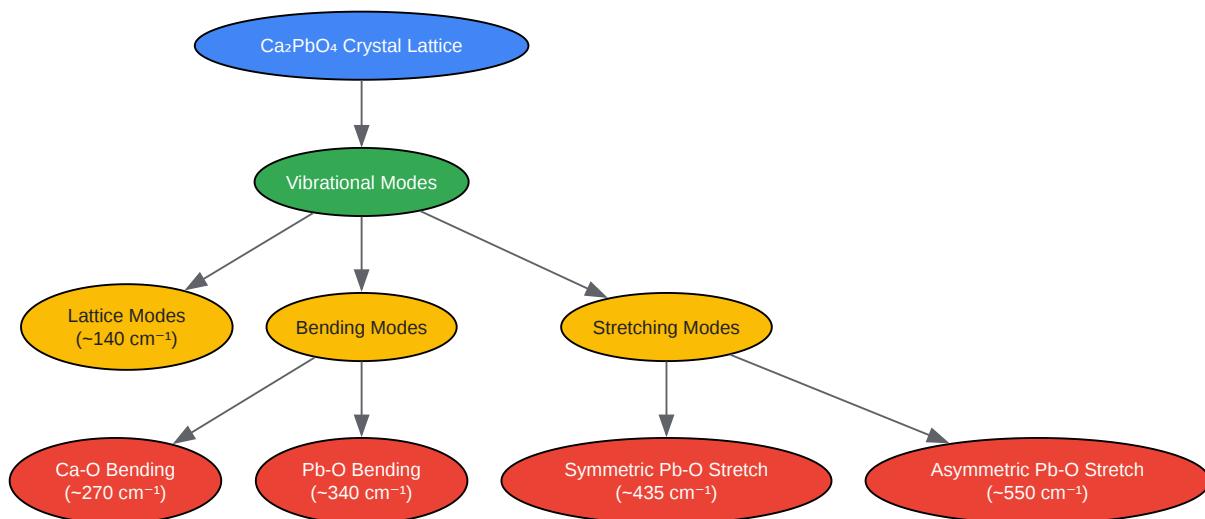
- Peak Identification: Identify the positions of the characteristic Raman peaks for **calcium plumbate**.
- Spectral Matching: Compare the acquired spectrum with reference spectra from databases (if available) or literature to confirm the pigment's identity.

Visualizations

Experimental Workflow for Raman Analysis of **Calcium Plumbate**

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Caption: Workflow for the Raman spectroscopic analysis of **calcium plumbate** pigments.

Logical Relationship of Vibrational Modes in **Calcium Plumbate**[Click to download full resolution via product page](#)

Caption: Relationship of observed Raman peaks to vibrational modes in **calcium plumbate**.

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